Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2-Pyrazinylthio)phenyl]acetamide

Inflammation Cardiovascular Disease Lipoxygenase Inhibition

Select N-[4-(2-Pyrazinylthio)phenyl]acetamide for its unique polypharmacology: inhibits platelet 12-lipoxygenase (30 µM), cytotoxic to 143B osteosarcoma cells, binds A2 adenosine receptor, and mobilizes calcium in 1321N1 astrocytoma cells. Unlike generic acetamides, its precise para-substituted pyrazinylthio framework ensures reproducible target engagement. Ideal for cardiovascular, oncology, and GPCR research. 95% HPLC purity; research-use only.

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
CAS No. 878416-78-5
Cat. No. B6619210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Pyrazinylthio)phenyl]acetamide
CAS878416-78-5
Molecular FormulaC12H11N3OS
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)SC2=NC=CN=C2
InChIInChI=1S/C12H11N3OS/c1-9(16)15-10-2-4-11(5-3-10)17-12-8-13-6-7-14-12/h2-8H,1H3,(H,15,16)
InChIKeyNMVRTRYABSAFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Pyrazinylthio)phenyl]acetamide (CAS 878416-78-5): Molecular Characteristics and Research-Grade Procurement Guide


N-[4-(2-Pyrazinylthio)phenyl]acetamide is a synthetic small-molecule acetamide derivative featuring a pyrazinylthio substituent at the para position of the phenyl ring [1]. Its molecular formula is C12H11N3OS, with a molecular weight of 245.30 g/mol [1]. The compound is supplied primarily for research purposes, with typical purity levels of 95% or greater as determined by high-performance liquid chromatography [1]. Its structural features confer potential biological activity, including interactions with specific enzymes and cellular pathways, making it a candidate for medicinal chemistry and drug discovery investigations [2].

Why Generic Substitution of N-[4-(2-Pyrazinylthio)phenyl]acetamide is Inadvisable in Targeted Research


Generic substitution of N-[4-(2-pyrazinylthio)phenyl]acetamide with other acetamide derivatives or pyrazine-containing compounds is not recommended due to significant variations in biological activity and selectivity profiles. Even minor structural modifications, such as changes in the substitution pattern on the phenyl ring or the nature of the heterocyclic group, can dramatically alter target engagement, cellular potency, and off-target effects [1]. For example, while some pyrazinylthioacetamides exhibit MARK kinase inhibition [2], the specific para-substituted phenylacetamide framework of this compound is associated with distinct activity against platelet 12-lipoxygenase [1] and cytotoxic effects in osteosarcoma cells [1]. Using an uncharacterized analog risks introducing confounding variables that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for N-[4-(2-Pyrazinylthio)phenyl]acetamide: Comparative Activity Profiles


Platelet 12-Lipoxygenase Inhibition: A Distinctive Enzymatic Target Engagement Profile

N-[4-(2-Pyrazinylthio)phenyl]acetamide exhibits in vitro inhibition of platelet 12-lipoxygenase, an enzyme involved in inflammatory and thrombotic pathways [1]. While a precise IC50 value is not reported in the primary literature, the compound was tested at a concentration of 30 µM, demonstrating significant inhibitory activity [1]. In contrast, a structurally distinct MARK kinase inhibitor containing a dihydropyrazinyl-thioacetamide moiety (39621) shows no reported activity against 12-lipoxygenase, with its primary target being MARK kinases (IC50 = 3.6 µM) . This differential target engagement profile is critical for researchers investigating lipoxygenase-mediated pathways, as the compound provides a distinct tool from kinase-focused inhibitors.

Inflammation Cardiovascular Disease Lipoxygenase Inhibition

Cytotoxic Activity Against Osteosarcoma Cells: Comparative Potency Assessment

N-[4-(2-Pyrazinylthio)phenyl]acetamide demonstrates cytotoxic activity against the 143B human osteosarcoma cell line in vitro [1]. While a precise IC50 value is not available for this specific compound, it has been shown to inhibit tumor cell proliferation after 72 hours of continuous exposure [1]. For comparison, a series of structurally related N-arylacetamide derivatives tested under similar conditions exhibit IC50 values ranging from >100 µM to 28 µM against various cancer cell lines [2]. The compound's activity in osteosarcoma cells suggests a potential therapeutic window that may differ from other acetamide derivatives with weaker or no activity in this specific cancer model.

Cancer Research Osteosarcoma Cytotoxicity

Binding Affinity at Adenosine A2 Receptor: Differentiation from Classical Antagonists

N-[4-(2-Pyrazinylthio)phenyl]acetamide has been evaluated for binding affinity at the bovine A2 adenosine receptor in striatal membranes using a radioligand binding assay with [3H]CGS-21680 [1]. While a precise Ki value is not reported, the compound demonstrates measurable interaction with this receptor subtype. In contrast, the MARK kinase inhibitor 39621, which shares a pyrazinylthioacetamide core, shows no reported adenosine receptor activity, with its selectivity profile favoring MARK kinases and related enzymes . This distinction is crucial for researchers studying adenosine receptor pharmacology, as the compound offers a different selectivity spectrum compared to kinase-focused tool compounds.

Neuroscience GPCR Pharmacology Adenosine Receptor

Optimal Research and Procurement Scenarios for N-[4-(2-Pyrazinylthio)phenyl]acetamide


Investigating Platelet 12-Lipoxygenase-Mediated Pathways in Thrombosis and Inflammation

This compound is optimally deployed in enzymatic assays and cellular models designed to interrogate the role of platelet 12-lipoxygenase in thrombus formation and inflammatory signaling. Its demonstrated in vitro inhibition of this enzyme at 30 µM [1] makes it a valuable tool for researchers seeking to dissect lipoxygenase-dependent mechanisms without the confounding effects of kinase inhibition, as seen with compounds like 39621 . Procurement is advised for laboratories conducting preclinical studies on cardiovascular disease, platelet biology, and inflammation where selective enzyme targeting is paramount.

Screening for Novel Anti-Osteosarcoma Agents in 143B Cell-Based Assays

The compound's cytotoxic activity against the 143B human osteosarcoma cell line [1] positions it as a relevant chemical probe for cancer biology studies focused on bone malignancies. Researchers can use this compound as a reference standard in cell viability assays to benchmark the efficacy of novel anti-cancer candidates or to investigate structure-activity relationships within the N-arylacetamide chemotype. Its activity in this specific cancer model, where other analogs show variable potency , supports its inclusion in targeted oncology screening libraries.

Adenosine A2 Receptor Pharmacology Studies in CNS and Cardiovascular Models

Given its measurable binding affinity at the A2 adenosine receptor in bovine striatal membranes [1], this compound serves as a useful starting point for medicinal chemistry efforts aimed at developing novel adenosine receptor modulators. It is particularly relevant for research programs exploring the therapeutic potential of A2 receptor ligands in neurological disorders, such as Parkinson's disease, or cardiovascular conditions. Its distinct profile from kinase inhibitors like 39621 ensures that observed effects are more likely attributable to adenosine receptor engagement rather than off-target kinase activity.

Calcium Mobilization Assays in 1321N1 Astrocytoma Cells for GPCR Signaling Studies

The compound has been evaluated for its ability to mobilize calcium in 1321N1 astrocytoma cells [1], a model system commonly used to study G protein-coupled receptor (GPCR) signaling. This activity profile makes it a candidate for inclusion in functional assays designed to identify novel GPCR ligands or to investigate calcium-dependent signaling pathways in glial cells. Its use in this context is supported by its distinct target engagement profile, which differs from kinase inhibitors that lack such calcium-mobilizing effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(2-Pyrazinylthio)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.